1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3S It is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethylthio group. One common method involves the nitration of 4-(trifluoromethylthio)acetophenone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to further reactions to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Amino derivatives: Formed by reduction of the nitro group.
Carboxylic acids: Formed by oxidation of the propan-2-one moiety.
Substituted derivatives: Formed by substitution reactions.
Scientific Research Applications
1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one: Similar structure but with a different position of the nitro group.
1-(2-Nitro-4-trifluoromethoxy-phenyl)-propan-2-one: Contains a trifluoromethoxy group instead of a trifluoromethylthio group.
Uniqueness
1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the nitro and trifluoromethylthio groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H8F3NO3S |
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Molecular Weight |
279.24 g/mol |
IUPAC Name |
1-[4-nitro-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3NO3S/c1-6(15)4-7-2-3-8(14(16)17)9(5-7)18-10(11,12)13/h2-3,5H,4H2,1H3 |
InChI Key |
ZMKINARQKMOWJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])SC(F)(F)F |
Origin of Product |
United States |
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